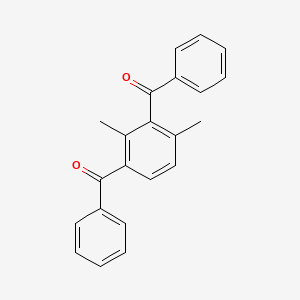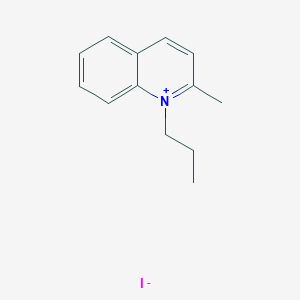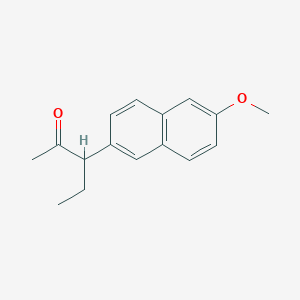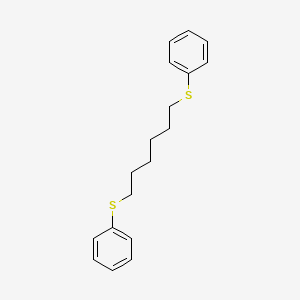
6-Phenylsulfanylhexylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Phenylsulfanylhexylsulfanylbenzene is an organic compound characterized by the presence of two benzene rings connected by a hexyl chain with sulfanyl (thioether) groups attached to the 6th carbon of the hexyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylsulfanylhexylsulfanylbenzene typically involves the following steps:
Formation of the Hexyl Chain: The hexyl chain can be synthesized through standard organic synthesis techniques, such as the Grignard reaction or alkylation of appropriate precursors.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions. For example, hexyl bromide can react with thiophenol in the presence of a base to form the desired thioether linkage.
Coupling with Benzene Rings: The final step involves coupling the hexyl chain with benzene rings. This can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
化学反应分析
Types of Reactions
6-Phenylsulfanylhexylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hexylbenzene derivatives.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
科学研究应用
6-Phenylsulfanylhexylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 6-Phenylsulfanylhexylsulfanylbenzene depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfanyl groups can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity.
相似化合物的比较
Similar Compounds
Phenylsulfanylbenzene: Lacks the hexyl chain, making it less flexible and potentially less reactive.
Hexylsulfanylbenzene: Contains only one benzene ring, reducing its aromatic character and potential for substitution reactions.
Dibenzylsulfide: Similar thioether linkage but with different structural features.
Uniqueness
6-Phenylsulfanylhexylsulfanylbenzene is unique due to its combination of two benzene rings connected by a flexible hexyl chain with sulfanyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and industry.
属性
CAS 编号 |
55129-89-0 |
|---|---|
分子式 |
C18H22S2 |
分子量 |
302.5 g/mol |
IUPAC 名称 |
6-phenylsulfanylhexylsulfanylbenzene |
InChI |
InChI=1S/C18H22S2/c1(9-15-19-17-11-5-3-6-12-17)2-10-16-20-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
InChI 键 |
MBLXGVAXVFPNAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SCCCCCCSC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


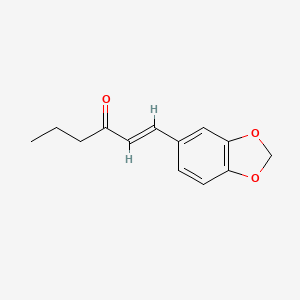
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
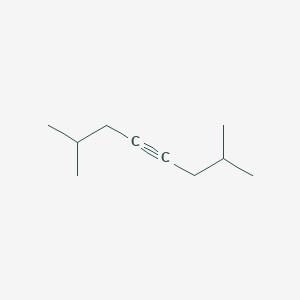

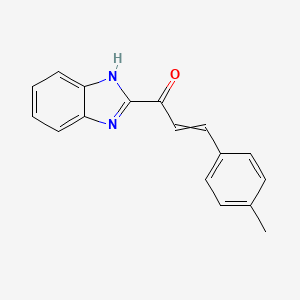
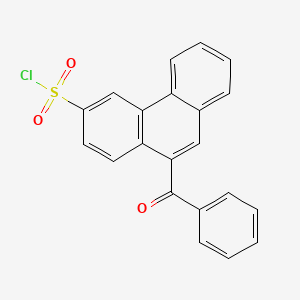
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
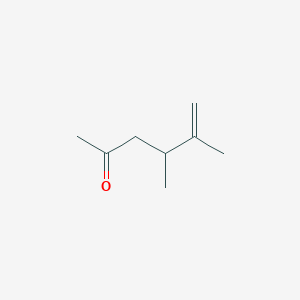
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
